molecular formula C9H7Cl3O2 B1526369 Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate CAS No. 1250898-69-1

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Cat. No.: B1526369
CAS No.: 1250898-69-1
M. Wt: 253.5 g/mol
InChI Key: RUMPZVZHBSXPSH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate (CAS: 1137825-73-0) is an organochlorine compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol. Structurally, it features a methyl ester group, a central chlorine atom, and a 3,5-dichlorophenyl substituent. This compound is primarily used in synthetic organic chemistry as a building block for pharmaceuticals and agrochemicals due to its electrophilic acetate group and aromatic chlorination pattern, which enhance reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPZVZHBSXPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt cell membranes or inhibit specific enzymes crucial for microbial survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features XLogP3 Applications/Reactivity Reference
This compound C₉H₉Cl₂NO₂ 234.08 Chlorinated phenyl and acetate groups; high electrophilicity N/A Pharmaceutical intermediates, agrochemical synthesis
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate C₁₀H₉Cl₃N₂O₂ 295.50 Hydrazono group; additional Cl atom 4.7 Potential as azo-dye precursor or coordination ligand
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate C₁₂H₁₁Cl₂N₃O₂ 300.00 Triazole ring; ester group N/A Kinase inhibitors (CDK/cyclin groove inhibition)
2-(3,5-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ 205.04 Carboxylic acid substituent N/A Precursor for anti-inflammatory agents; higher water solubility than esters
Methyl 2-(3-(3,5-dichlorophenyl)-5-oxo-oxadiazin-6-yl)acetate C₁₂H₁₀Cl₂N₂O₄ 315.13 Oxadiazine ring; keto group N/A Experimental phasing in crystallography; potential bioactive scaffold
Ethyl 2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl-thiazole)acetate C₂₀H₁₇Cl₂N₃O₃S 548.20 ([M+H]⁺) Thiazole and piperazine rings; ureido group N/A Anticancer agents (targeted kinase inhibition)

Key Comparisons

Reactivity and Functional Groups The hydrazono derivative (C₁₀H₉Cl₃N₂O₂) exhibits higher lipophilicity (XLogP3 = 4.7) compared to the parent compound, making it suitable for membrane penetration in biological systems . Triazole and pyrazole analogs (e.g., C₁₂H₁₁Cl₂N₃O₂) demonstrate enhanced metabolic stability due to aromatic nitrogen heterocycles, which are critical in kinase inhibitor design . The carboxylic acid derivative (C₈H₆Cl₂O₂) lacks the ester group, increasing water solubility but reducing reactivity in esterification or amidation reactions .

Synthetic Utility

  • This compound is synthesized via nucleophilic substitution or coupling reactions, whereas oxadiazine derivatives (e.g., C₁₂H₁₀Cl₂N₂O₄) require cyclization steps involving amidoximes and dicarboxylic acids .
  • Yields vary significantly: triazole derivatives achieve ~84.5% yield under reflux conditions , while oxadiazines require chromatographic purification, yielding ~80% .

Biological Activity Thiazole-piperazine hybrids (e.g., C₂₀H₁₇Cl₂N₃O₃S) exhibit higher molecular weights (~548 g/mol) and are tailored for selective kinase inhibition, contrasting with the simpler ester’s role as an intermediate . The hydrochloride salt of Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS: 1137447-08-5) is prioritized in drug development for improved solubility and bioavailability .

Biological Activity

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety, which is known for enhancing biological activity through various mechanisms. The presence of chlorine atoms contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Inhibition of Tumor Cell Proliferation
A study evaluated the effects of this compound on A549 human lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)25Apoptosis induction
Other CompoundsVariousVariesVaries

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Its structural similarity to known enzyme substrates allows it to act as an effective inhibitor.

Case Study: Inhibition of Methionyl-tRNA Synthetase
In a study focusing on Trypanosoma brucei, this compound was tested as a potential inhibitor of methionyl-tRNA synthetase (MetRS). The compound demonstrated an EC50 value of 39 nM, indicating potent inhibitory activity against this target.

Table 2: Enzyme Inhibition Data

Enzyme TargetCompoundEC50 (nM)
Methionyl-tRNA SynthetaseThis compound39
Other EnzymesVariousVaries

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression in cancer cells, particularly at the G1 phase.
  • Enzyme Interaction : As an enzyme inhibitor, it binds to active sites or allosteric sites on target enzymes, disrupting their normal function.

Preparation Methods

Chlorination of Methyl 2-(3,5-dichlorophenyl)acetate

One common approach is the direct chlorination of methyl 2-(3,5-dichlorophenyl)acetate using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS). This method involves the substitution of the alpha-hydrogen adjacent to the ester group with chlorine.

  • Reaction Conditions:

    • Solvent: Often anhydrous solvents like dichloromethane or toluene
    • Temperature: Controlled between 0°C to reflux temperatures depending on the reagent
    • Duration: Several hours with stirring under inert atmosphere to avoid side reactions
  • Chlorinating Agents:

    • Thionyl chloride (SOCl2) is widely used for converting carboxylic acids to acid chlorides and can facilitate alpha-chlorination under controlled conditions.
    • N-chlorosuccinimide (NCS) is a milder chlorinating agent that can selectively chlorinate activated positions.
  • Advantages:

    • High selectivity for alpha-chlorination
    • Relatively straightforward procedure
  • Disadvantages:

    • Requires strict control to prevent over-chlorination or decomposition
    • Handling of corrosive and toxic reagents.

Improved Process Insights from Patent Literature

A recent patent (WO2021001858A1) discloses an improved process related to the preparation of 3,5-dichlorophenyl derivatives, which can be adapted for methyl 2-chloro-2-(3,5-dichlorophenyl)acetate synthesis. Key points include:

Aspect Description
Avoidance of Bases The reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride is performed without bases such as triethylamine or pyridine to reduce impurities like tetrachloroamide.
Use of Thionyl Chloride Thionyl chloride is used to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, an intermediate relevant for related chlorinated aromatic compounds.
Reaction Conditions Temperature control (75-80°C) and nitrogen atmosphere to improve yield and purity.
Purification Co-distillation with toluene to isolate acid chloride intermediates, minimizing impurities.

Though this patent focuses on benzoxazole derivatives, the strategies for chlorination and handling chlorinated intermediates are directly applicable to the preparation of this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Alpha-chlorination of methyl 2-(3,5-dichlorophenyl)acetate Methyl 2-(3,5-dichlorophenyl)acetate SOCl2, NCS, PCl5 0°C to reflux, inert atmosphere Direct, selective chlorination Toxic reagents, requires control
Esterification of 2-chloro-2-(3,5-dichlorophenyl)acetic acid 2-chloro-2-(3,5-dichlorophenyl)acetic acid Methanol, H2SO4 or p-TsOH Reflux in methanol High purity, well-known reaction Multi-step, requires intermediate purification
Improved process avoiding bases (patent-based) 3,5-dichlorobenzoic acid SOCl2, toluene 75-80°C, nitrogen atmosphere Reduces impurities, cost-effective Patent restrictions, specific to related compounds

Research Findings and Practical Considerations

  • Impurity Control: Avoiding bases during chlorination steps reduces formation of tetrachloroamide impurities, which are difficult to remove and impact product purity and yield.

  • Reaction Atmosphere: Conducting reactions under nitrogen or inert atmospheres minimizes side reactions caused by moisture or oxygen.

  • Temperature Management: Precise temperature control is critical to prevent over-chlorination or decomposition of sensitive intermediates.

  • Solvent Choice: Use of solvents like toluene or dichloromethane facilitates better control of reaction kinetics and ease of purification.

  • Scale-up Potential: The improved processes described in patent literature emphasize scalability and cost-effectiveness for industrial production.

Q & A

Q. Table 2: Synthesis Yield Comparison

MethodYield (%)ConditionsReference
Sulfuric acid reflux~85Methanol, 4 h
Sodium methanolate~7RT, 24 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
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